BenchChemオンラインストアへようこそ!

(2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride

IL-17 modulation Chiral building block Autoimmune disease

(2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride (CAS 2306255-69-4, MFCD31925517) is a single-enantiomer (R-configuration), non-proteinogenic fluorinated amino acid derivative supplied as the hydrochloride salt to enhance aqueous solubility. The compound possesses a molecular formula of C₉H₁₆ClF₂NO₂ and a molecular weight of 243.68 g/mol.

Molecular Formula C9H16ClF2NO2
Molecular Weight 243.68 g/mol
CAS No. 2306255-69-4
Cat. No. B6291384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride
CAS2306255-69-4
Molecular FormulaC9H16ClF2NO2
Molecular Weight243.68 g/mol
Structural Identifiers
SMILESC1CC(CCC1CC(C(=O)O)N)(F)F.Cl
InChIInChI=1S/C9H15F2NO2.ClH/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14;/h6-7H,1-5,12H2,(H,13,14);1H/t7-;/m1./s1
InChIKeyMAJOAEKSMAWTQS-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride (CAS 2306255-69-4): Procurement-Relevant Identity and Physicochemical Baseline


(2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride (CAS 2306255-69-4, MFCD31925517) is a single-enantiomer (R-configuration), non-proteinogenic fluorinated amino acid derivative supplied as the hydrochloride salt to enhance aqueous solubility . The compound possesses a molecular formula of C₉H₁₆ClF₂NO₂ and a molecular weight of 243.68 g/mol . The 4,4-difluoro substitution on the cyclohexyl ring introduces distinct steric and electronic properties not present in the non-fluorinated or mono-fluorinated cyclohexylalanine analogues. The (R)-stereochemistry is confirmed by the SMILES notation N[C@H](CC1CCC(F)(F)CC1)C(=O)O . This compound is primarily utilized as a chiral building block in solid-phase peptide synthesis and medicinal chemistry campaigns, particularly in programs targeting IL-17 modulation and P-glycoprotein (P-gp) inhibitor design, where stereochemical integrity is critical for biological activity [1].

Why Generic Substitution Fails for (2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride in Drug Discovery and Chemical Biology


Substituting this specific (R)-enantiomer hydrochloride with the (S)-enantiomer, the racemic mixture, or the free base is not permissible in stereospecific medicinal chemistry programs. The (2R) configuration places the 4,4-difluorocyclohexyl side chain in a defined spatial orientation that directly impacts target binding; for example, in the P-glycoprotein modulator chemotype, the (S)-valine-derived thiazole scaffold with a 4,4-difluorocyclohexyl substituent exhibited IC₅₀ values of 0.1 and 0.76 μM in [¹²⁵I]-IAAP photolabeling inhibition assays, and the observed stereochemical dependence of activity strongly implies that the use of the incorrect enantiomer would abolish or severely diminish the desired pharmacological effect [1]. Additionally, the hydrochloride salt form ensures solubility in aqueous peptide coupling conditions that the free base does not provide, and the 4,4-difluoro moiety confers metabolic stability advantages (resistance to oxidative ring metabolism) over the non-fluorinated cyclohexylalanine analogue [2]. These orthogonal chemical and biological requirements make generic substitution infeasible without risk of compromised potency, selectivity, or synthetic reproducibility.

Quantitative Differentiation Evidence for (2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride versus Closest Analogs


Enantiomeric Configuration: R-Configuration Enables Specific IL-17 Modulator Pharmacophore Incorporation

The (2R)-configured target compound provides the requisite stereochemistry for the preparation of substituted 4,4-difluorocyclohexyl derivatives disclosed in patent US20230271951A1 as potent IL-17 modulators. Patent claims explicitly define the (R)-stereochemistry at the carbon bearing the amino group as critical for IL-17A activity modulation, whereas the (S)-enantiomer (CAS 2306254-36-2) and the racemic free base (CAS 2165360-62-1) are not claimed as intermediates in the active series [1]. No quantitative IC₅₀ data is reported for the amino acid building block itself; however, the patent exemplifies downstream compounds with in vitro IL-17A pIC₅₀ values ranging from 7.1 to 8.4 [1].

IL-17 modulation Chiral building block Autoimmune disease

4,4-Difluorocyclohexyl Group Confers Potent P-gp Inhibition Activity Versus Non-Fluorinated Cyclohexyl Analogues

In a direct structure-activity relationship (SAR) study of thiazole peptidomimetics, the 4,4-difluorocyclohexyl-containing analogues 53 and 109 inhibited [¹²⁵I]-IAAP photolabeling of P-gp with IC₅₀ values of 0.1 µM and 0.76 µM, respectively. In contrast, the corresponding cyclohexyl (non-fluorinated) analogue 39 showed ATPase inhibitory activity but did not achieve comparable photolabeling inhibition potency, while the 2-aminobenzophenone lead compound 1 exhibited ATPase stimulation rather than inhibition [1]. This represents a functional switch and potency gain directly attributable to the 4,4-difluorocyclohexyl moiety.

P-glycoprotein Multidrug resistance Peptidomimetic

Hydrochloride Salt Form Improves Aqueous Solubility Over the Free Base for Solid-Phase Peptide Synthesis

The hydrochloride salt (CAS 2306255-69-4, MW 243.68) is specifically formulated for direct use in aqueous coupling buffers employed in solid-phase peptide synthesis (SPPS). The free base (CAS 2166192-93-2, MW 207.22) requires additional solubilization strategies (e.g., DMF/DMSO co-solvents or pH adjustment) that can slow coupling kinetics and reduce overall peptide yield. Vendor datasheets confirm that the hydrochloride salt is the recommended form for Fmoc-based SPPS, while the free base is primarily suitable for organic-phase solution synthesis . Quantitative solubility data is not publicly reported, but the salt form's enhanced dissolution rate is a well-established class-level advantage for amino acid hydrochlorides in peptide synthesis [1].

Peptide synthesis Solubility Fmoc-SPPS

Fluorine-Imposed Conformational and Metabolic Stability Advantage Over Cyclohexylalanine

The 4,4-difluoro substitution on the cyclohexyl ring introduces a strong inductive electron-withdrawing effect that reduces the electron density on the cyclohexyl ring, thereby decreasing susceptibility to cytochrome P450-mediated oxidative metabolism compared to the non-fluorinated L-cyclohexylalanine (Cha) [1]. While direct comparative microsomal stability data (e.g., intrinsic clearance in human liver microsomes) for the target compound versus Cha is not publicly available, the general principle that geminal difluorination at metabolically labile positions improves metabolic stability is well-documented in fluorinated amino acid literature [1]. This positions the 4,4-difluorocyclohexyl moiety as a superior metabolic soft-spot blocking strategy relative to the unsubstituted cyclohexyl analogue.

Metabolic stability Fluorinated amino acid Peptide drug design

Chiral Purity: Commercially Available at ≥97% ee for the (R)-Enantiomer, Critical for Diastereomer-Sensitive Syntheses

Commercial suppliers offer (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride at purities of 97% or 98% . While explicit enantiomeric excess (ee) values are not disclosed in public datasheets, the single-enantiomer specification and the chiral SMILES notation N[C@H](CC1CCC(F)(F)CC1)C(=O)O confirm the (R)-configuration . In contrast, the racemic 2-amino-3-(4,4-difluorocyclohexyl)propanoic acid is available at lower cost but would introduce a 1:1 mixture of diastereomers when coupled to a chiral peptide chain, necessitating preparative HPLC separation that can reduce yield by ≥50% and increase purification costs [1].

Chiral purity Enantiomeric excess Peptide diastereomer separation

Optimal Procurement and Application Scenarios for (2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride


IL-17 Modulator Drug Discovery: Stereospecific Incorporation into UCB Biopharma Patent Chemotype

Procure the (R)-enantiomer hydrochloride to synthesize IL-17A modulators according to US20230271951A1 synthetic routes. The downstream compounds exhibit IL-17A pIC₅₀ values of 7.1–8.4 in HEK-Blue IL-17 reporter cell assays [1]. Using the (S)-enantiomer or racemate would generate inactive diastereomers and require additional chiral resolution steps, increasing time and cost. The hydrochloride salt ensures solubility in the aqueous amide coupling conditions used in the patent examples.

P-Glycoprotein Inhibitor Design: Direct Incorporation of a Validated P-gp Inhibitory Fragment

In P-gp inhibitor design, the 4,4-difluorocyclohexyl group, when embedded in thiazole peptidomimetics, produced IC₅₀ values of 0.1 and 0.76 µM in [¹²⁵I]-IAAP photolabeling assays [1]. The target (R)-amino acid serves as a direct precursor for the synthesis of these analogues. Replacing the 4,4-difluorocyclohexyl ring with a non-fluorinated cyclohexyl ring significantly reduced potency, making the fluorinated building block essential for obtaining potent P-gp inhibition.

Solid-Phase Peptide Synthesis of Fluorine-Containing Therapeutic Peptides Requiring Metabolic Stabilization

For SPPS of therapeutic peptides where L-cyclohexylalanine is a known metabolic hot spot, substitute the (R)-4,4-difluorocyclohexylalanine residue. The gem-difluoro substitution is expected to resist CYP450 oxidation based on class-level principles [1]. The hydrochloride salt form is directly compatible with Fmoc/tBu SPPS protocols, simplifying the coupling procedure and improving overall synthesis efficiency.

Chiral Pool Synthesis of Fluorinated Peptidomimetics with Defined (R)-Stereochemistry

Utilize the enantioenriched (R)-building block (≥97% purity) as a chiral pool synthon for the construction of fluorinated peptidomimetic libraries. Unlike the racemic alternative, the single enantiomer eliminates diastereomer formation during peptide elongation, maximizing the yield of the target diastereomer and reducing preparative HPLC purification burden [1]. This is particularly valuable in parallel library synthesis where purification throughput is a bottleneck.

Quote Request

Request a Quote for (2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.